molecular formula C38H46O6 B1251361 Gambogin

Gambogin

Cat. No.: B1251361
M. Wt: 598.8 g/mol
InChI Key: UVSUFYGCWITFIZ-JMAFRTFFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gambogin is a natural compound supplied with a high purity level of over 98% and a molecular formula of C38H46O6 . It is structurally related to gambogic acid (GA), a well-researched caged xanthone derived from the resin of the Garcinia hanburyi tree . Due to this relationship, this compound is of significant interest in oncology research, particularly for investigating potential anti-tumor mechanisms.Gambogic acid, its structural analog, has been shown to inhibit cancer cell growth through multiple pathways. Research indicates it can induce apoptosis (programmed cell death) by antagonizing anti-apoptotic Bcl-2 family proteins and promoting the activation of caspase proteins . It can also inhibit the ubiquitin-proteasome system, specifically the chymotrypsin-like activity of the 20S proteasome, leading to the accumulation of polyubiquitinated proteins and cell death . Furthermore, gambogic acid has demonstrated abilities to induce cell cycle arrest, suppress metastasis, and inhibit tumor angiogenesis . Given these multifaceted mechanisms of its analog, this compound presents a valuable tool for researchers exploring new anticancer agents and their biological targets.This product is designated For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C38H46O6

Molecular Weight

598.8 g/mol

IUPAC Name

(1S,2S)-12-hydroxy-8,21,21-trimethyl-5,19-bis(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione

InChI

InChI=1S/C38H46O6/c1-21(2)11-10-16-36(9)17-15-25-30(39)29-31(40)27-19-24-20-28-35(7,8)44-37(34(24)41,18-14-23(5)6)38(27,28)43-33(29)26(32(25)42-36)13-12-22(3)4/h11-12,14-15,17,19,24,28,39H,10,13,16,18,20H2,1-9H3/t24?,28-,36?,37?,38+/m0/s1

InChI Key

UVSUFYGCWITFIZ-JMAFRTFFSA-N

Isomeric SMILES

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C)O)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C)O)C)C

Synonyms

gambogin

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Gambogin has been extensively studied for its cytotoxic properties against various cancer cell lines. Research indicates that it exhibits significant antitumor activity, making it a candidate for cancer therapeutics. Notably, this compound has shown effectiveness against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.

Mechanism of Action:

  • Induces apoptosis in cancer cells by modulating key proteins involved in cell survival.
  • Disrupts microtubule formation, leading to cell cycle arrest at the G2/M phase.

Case Study: this compound in Cancer Therapy

A study published in Frontiers in Pharmacology highlighted this compound's ability to inhibit the growth of MCF-7 cells. The results demonstrated that treatment with this compound led to increased levels of p53 and decreased levels of Bcl-2, promoting apoptosis through intrinsic pathways .

Nanomedicine Applications

Recent advances have seen this compound incorporated into nanomedicine strategies aimed at enhancing its therapeutic efficacy while minimizing systemic toxicity. Nanoparticles encapsulating this compound have been developed to improve drug delivery systems for targeted cancer therapy.

Table 2: Recent Advances in Nanomedicine Using this compound

Study ReferenceFindings
Gambogic acid derivatives showed enhanced anticancer effects when delivered via nanoparticles.
Demonstrated synergistic effects with conventional chemotherapy agents, reducing drug resistance.

Industrial Applications

Beyond its biological significance, this compound is utilized in various industrial applications due to its resinous properties. It is commonly used in the production of natural dyes, varnishes, and adhesives.

Preparation Methods

Resin Collection and Preliminary Processing

Gambogin is primarily isolated from the resin of Garcinia hanburyi, a tropical tree native to Southeast Asia. The traditional extraction process begins with incising the tree bark to exude a milky yellow resin, which solidifies upon exposure to air. Industrial protocols emphasize sustainable harvesting to prevent tree damage, as over-tapping reduces resin yield and tree viability. The crude resin is typically air-dried and ground into a fine powder to facilitate solvent extraction.

Solvent Extraction and Purification

The powdered resin undergoes sequential solvent extraction to isolate this compound. Polar solvents such as methanol or ethanol are employed to dissolve xanthonoids, followed by filtration to remove insoluble debris. The extract is concentrated under reduced pressure, yielding a viscous residue. Chromatographic techniques, including silica gel column chromatography and medium-pressure liquid chromatography (MPLC), are critical for purification. For instance, gradient elution with hexane-ethyl acetate mixtures (9:1 to 1:1 v/v) separates this compound from co-extracted compounds like morellin and gaudichaudione. Final purification via recrystallization in methanol achieves this compound with >95% purity.

Table 1: Key Parameters in Natural Extraction

ParameterCondition/ValueSource Citation
Resin drying time48–72 hours
Extraction solventMethanol (90%)
Chromatography eluentHexane:Ethyl acetate
Final purity95–98%

Synthetic Preparation Methods

Biomimetic Tandem Claisen/Diels–Alder/Claisen Rearrangement

The biomimetic synthesis of this compound, pioneered by Nicolaou et al., replicates the proposed biosynthetic pathway. This method employs a xanthone precursor (31 ) subjected to a tandem Claisen/Diels–Alder/Claisen rearrangement (Fig. 1).

  • Reaction Setup : The xanthone derivative is heated at 110°C in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Mechanism :

    • Claisen Rearrangement : The A-ring undergoes a-sigmatropic shift, forming a transient diene.

    • Diels–Alder Cyclization : The diene reacts with a dienophile (e.g., maleic anhydride) to construct the caged scaffold.

    • Second Claisen Rearrangement : Stabilizes the bicyclic core, yielding forbesione (1a ), a this compound precursor.

  • Post-Synthesis Modification : Forbesione is oxidized using pyridinium chlorochromate (PCC) to introduce the α,β-unsaturated ketone, a structural hallmark of this compound.

Table 2: Biomimetic Synthesis Conditions

ParameterCondition/ValueYieldPuritySource Citation
Temperature110°C45%>90%
CatalystPTSA (5 mol%)
Oxidation reagentPCC78%95%

HOOBT/EDCI-Mediated Coupling Approach

A patent-pending method (CN102617592A) originally designed for gambogic amide synthesis offers insights into scalable this compound production. Although tailored for acylated derivatives, this approach adapts to xanthonoid frameworks:

  • Drying : Morellic acid (gambogic acid precursor) is vacuum-dried at 40°C for 3 hours to minimize side reactions.

  • Coupling Reaction :

    • Reagents : Hydroxybenzotriazole (HOOBT) and ethylcarbodiimide (EDCI) facilitate amide bond formation.

    • Molar Ratios : Morellic acid : HOOBT : EDCI : NH4Cl = 1 : 1.2 : 1.1 : 1.3.

    • Solvent : Dimethylformamide (DMF) at room temperature for 2 hours.

  • Purification : Crude product is subjected to silica gel MPLC with hexane:ethyl acetate gradients, achieving >98% purity.

This method’s advantages include short reaction times (2 hours vs. 24–48 hours in biomimetic synthesis) and compatibility with industrial-scale production.

Challenges in Synthetic Routes

  • Regioselectivity : The tandem Claisen/Diels–Alder sequence requires precise control over reaction kinetics to avoid undesired regioisomers.

  • Oxidation Sensitivity : The α,β-unsaturated ketone in this compound is prone to over-oxidation, necessitating inert atmospheres during PCC treatment.

  • Scalability Limitations : While the HOOBT/EDCI method is scalable, biomimetic synthesis remains constrained by low yields (45%) and high catalyst costs.

Industrial vs. Laboratory-Scale Production

Industrial Practices

Large-scale this compound production relies predominantly on natural extraction due to cost-effectiveness. A single Garcinia hanburyi tree yields ~500 g of resin annually, from which 1–2% this compound is isolable. Advances in supercritical CO2 extraction have boosted yields to 2.5% while reducing solvent waste.

Laboratory Innovations

Recent academic efforts focus on hybrid approaches. For example, enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) enables selective acylation of xanthone intermediates, reducing reliance on toxic solvents .

Q & A

Q. What established synthetic routes exist for Gambogin, and what are their critical reaction steps?

this compound synthesis typically involves multi-step pathways. One documented route begins with a [4+2] cycloaddition reaction (yield: 69%) to form an intermediate, followed by seven additional steps to achieve the final product (yield: 20%) . Key challenges include managing steric hindrance during cycloaddition and minimizing side reactions in later stages. Researchers should prioritize optimizing reaction conditions (e.g., temperature, catalysts) and purification methods to improve efficiency.

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are standard for structural confirmation. Purity assessment requires HPLC with UV detection or diode-array detectors. Documentation must include manufacturer details, batch numbers, and purity grades per IUPAC guidelines . For novel derivatives, X-ray crystallography or 2D-NMR (e.g., COSY, NOESY) may resolve stereochemical ambiguities.

Q. How should researchers design preliminary assays to evaluate this compound’s biological activity?

Begin with in vitro models (e.g., cancer cell lines) using dose-response curves to determine IC50 values. Include positive controls (e.g., cisplatin for cytotoxicity) and validate results across multiple cell lines. Ensure solvent compatibility (e.g., DMSO concentration ≤0.1%) to avoid confounding effects. Replicate experiments at least three times to assess reproducibility .

Advanced Research Questions

Q. What strategies can mitigate low yields in this compound’s final synthetic steps?

The 20% yield in the final stages suggests inefficiencies in bond formation or purification. Consider:

  • Catalyst optimization : Screen transition-metal catalysts (e.g., Pd, Ru) for stereoselective transformations.
  • Protecting group strategy : Use orthogonal protecting groups to minimize side reactions.
  • Flow chemistry : Continuous reactors may enhance reaction control and scalability.
  • Computational modeling : DFT calculations can predict reactive intermediates and guide pathway redesign.

Q. How should contradictory data on this compound’s mechanism of action be resolved?

Contradictions (e.g., apoptosis vs. autophagy induction) may arise from cell-type specificity or assay conditions. Address this by:

  • Standardizing protocols : Use identical cell lines, culture media, and treatment durations.
  • Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to identify consensus pathways.
  • Independent validation : Collaborate with external labs to replicate findings under blinded conditions .

Q. What statistical frameworks ensure robust analysis of this compound’s pharmacokinetic data?

  • Power analysis : Calculate sample sizes to detect effect sizes (α=0.05, β=0.2) using tools like G*Power.
  • Mixed-effects models : Account for inter-subject variability in in vivo studies.
  • Bayesian inference : Incorporate prior data (e.g., toxicity thresholds) to refine posterior probabilities .

How can FINER criteria improve research questions for this compound’s therapeutic applications?

Apply the FINER framework:

  • Feasible : Ensure access to sufficient this compound quantities (≥95% purity) for experiments.
  • Novel : Investigate understudied targets (e.g., Nrf2/ARE pathway) instead of well-characterized mechanisms.
  • Ethical : Use animal models compliant with ARRIVE guidelines.
  • Relevant : Align with unmet clinical needs (e.g., multidrug-resistant cancers) .

Methodological Best Practices

Q. What documentation standards are critical for replicating this compound studies?

  • Experimental section : Detail synthesis steps, including solvent volumes, reaction times, and purification gradients.
  • Supporting Information : Provide NMR spectra (δ values, coupling constants), HPLC chromatograms (retention times, mobile phases), and cytotoxicity raw data.
  • Data repositories : Deposit datasets in public platforms (e.g., Zenodo) with DOI links .

Q. How can researchers leverage PICO frameworks to design clinical trials for this compound derivatives?

Structure questions as:

  • Population : Patients with stage III/IV non-small cell lung cancer.
  • Intervention : Oral this compound-nanoparticle formulation (50 mg/kg).
  • Comparison : Standard chemotherapy (e.g., paclitaxel).
  • Outcome : Progression-free survival at 6 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.